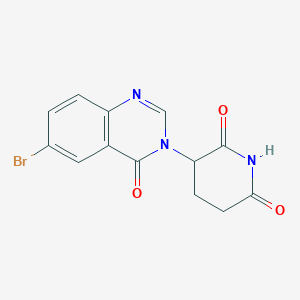![molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene: is an organic compound characterized by a bromocyclobutyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:
Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.
Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethylbenzene.
Wissenschaftliche Forschungsanwendungen
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromocyclobutylmethane: Lacks the benzene ring, reducing its potential for π-π interactions.
Bromobenzene: Lacks the cyclobutyl group, limiting its structural diversity.
Uniqueness
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene is unique due to the presence of both a bromocyclobutyl group and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
(3-bromocyclobutyl)methylbenzene |
InChI |
InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
AWPFVWOGFRPUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1Br)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


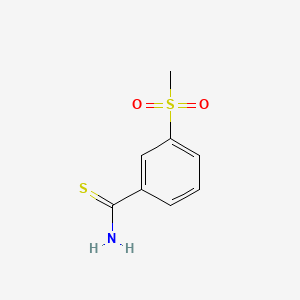

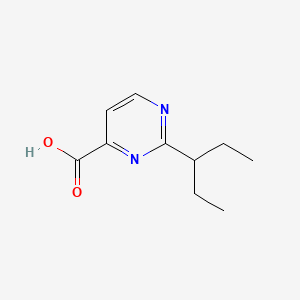
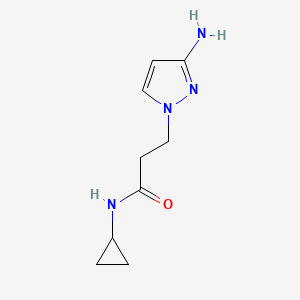

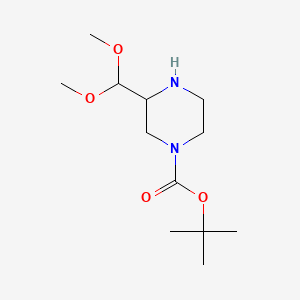

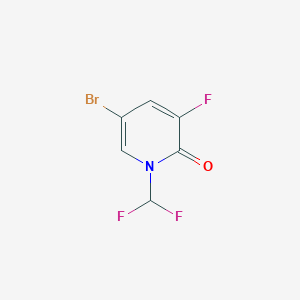
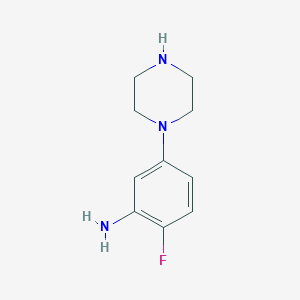
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
